5-METHYLBENZOFURAZAN-1-OXIDE

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La L-Hydroxyproline peut être synthétisée par hydroxylation de la L-proline. L'enzyme prolyl hydroxylase catalyse cette réaction dans la lumière du réticulum endoplasmique . La voie de synthèse implique l'utilisation de la proline comme matière de départ, qui subit une hydroxylation à l'atome de carbone gamma pour former la L-Hydroxyproline .

Méthodes de production industrielle

La production industrielle de L-Hydroxyproline implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire l'enzyme prolyl hydroxylase, ce qui facilite la conversion de la L-proline en L-Hydroxyproline . Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La L-Hydroxyproline subit diverses réactions chimiques, notamment :

Oxydation : La L-Hydroxyproline peut être oxydée pour former de l'acide pyrrole-2-carboxylique.

Réduction : La réduction de la L-Hydroxyproline peut produire de la proline.

Substitution : Le groupe hydroxyle de la L-Hydroxyproline peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Acide pyrrole-2-carboxylique.

Réduction : Proline.

Substitution : Selon le substituant, divers dérivés de la L-Hydroxyproline peuvent être formés.

Applications de la recherche scientifique

La L-Hydroxyproline a de nombreuses applications dans la recherche scientifique :

Médecine : Elle est utilisée comme biomarqueur du renouvellement du collagène et de la fibrose hépatique.

Mécanisme d'action

La L-Hydroxyproline exerce ses effets principalement par son rôle dans la stabilité du collagène. L'hydroxylation des résidus proline dans le collagène augmente la stabilité de l'hélice triple du collagène en formant des liaisons hydrogène avec les molécules d'eau . Cette stabilisation est essentielle à l'intégrité structurale des tissus conjonctifs . De plus, la L-Hydroxyproline est impliquée dans les voies de signalisation cellulaire qui régulent la croissance, la différenciation et la survie des cellules .

Applications De Recherche Scientifique

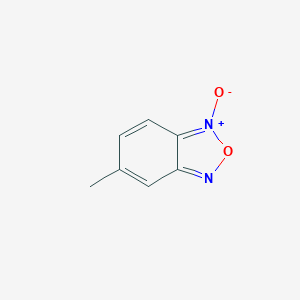

Introduction to 5-Methylbenzofurazan-1-Oxide

This compound (CAS 19164-41-1) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. With a molecular formula of and a molecular weight of approximately 150.13 g/mol, this compound is characterized by its benzofurazan structure, which contributes to its reactivity and utility in synthetic chemistry.

Synthetic Chemistry

This compound is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating complex molecular architectures.

Case Study: Synthesis of Heteroaromatic Compounds

Research indicates that benzofurazan derivatives, including this compound, can be utilized in the synthesis of diverse heteroaromatic compounds. A study published in the Journal of Organic Chemistry highlights its role in forming nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals .

Photochemical Applications

The compound has shown promise in photochemical studies due to its ability to undergo photoinduced electron transfer processes. These properties make it suitable for applications in organic photovoltaics and photodynamic therapy.

Case Study: Photodynamic Therapy

In a research article, this compound was investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. The study demonstrated that upon irradiation, the compound could generate reactive oxygen species, which are effective in targeting cancer cells .

Analytical Chemistry

Due to its fluorescent properties, this compound is also employed as a fluorescent probe in analytical chemistry. It can be used for detecting metal ions or other analytes through fluorescence quenching methods.

Case Study: Metal Ion Detection

A notable application involves using this compound to detect heavy metals in environmental samples. The fluorescence intensity changes upon binding with metal ions, allowing for sensitive detection methods .

Biological Applications

Emerging research suggests potential biological applications of this compound, particularly as an antibacterial and antifungal agent.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various benzofurazan derivatives, including this compound. Results indicated significant activity against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

L-Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxylation of proline residues in collagen increases the stability of the collagen triple helix by forming hydrogen bonds with water molecules . This stabilization is crucial for the structural integrity of connective tissues . Additionally, L-Hydroxyproline is involved in cell signaling pathways that regulate cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Proline : Le précurseur de la L-Hydroxyproline, dépourvu du groupe hydroxyle.

Cis-4-Hydroxy-D-proline : Un stéréoisomère de la L-Hydroxyproline avec une configuration spatiale différente.

L-Azetidine-2-carboxylique : Un acide aminé non protéinogène toxique présent dans certaines plantes.

Unicité

La L-Hydroxyproline est unique en raison de son rôle spécifique dans la stabilité du collagène et de sa présence généralisée dans les tissus mammifères . Contrairement à ses analogues, la L-Hydroxyproline est directement impliquée dans l'intégrité structurale des tissus conjonctifs et joue des rôles physiologiques et biochimiques importants .

Activité Biologique

5-Methylbenzofurazan-1-oxide, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a methyl group at the 5-position of the benzofuran ring, which influences its reactivity and biological properties. Benzofuran derivatives are known for their pharmacological potential, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant activities.

The biological activity of this compound is believed to be linked to its interaction with various biomolecules and cellular pathways:

- Target Interactions : The compound may interact with specific enzymes and receptors, altering biochemical pathways involved in cell signaling and metabolism.

- Molecular Mechanisms : It is hypothesized that this compound exerts its effects through enzyme inhibition or activation and modulation of gene expression. These interactions can lead to significant physiological changes in cells .

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit promising antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antibacterial Properties

This compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes. Comparative studies have shown that it is more effective than some conventional antibiotics in certain cases .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that this compound has a high reducing power and radical scavenging capacity .

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Antibacterial Activity : Another investigation focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing potent activity against resistant strains.

- Antioxidant Potential : A series of experiments assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited IC50 values significantly lower than those of common antioxidants like ascorbic acid, indicating superior scavenging ability .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | 15.8 | |

| Antibacterial | MIC Test | 12.5 | |

| Antioxidant | DPPH Scavenging | 7.10 | |

| ABTS Scavenging | 4.72 |

Table 2: Comparison with Other Compounds

| Compound | Antitumor IC50 (µM) | Antibacterial MIC (µM) | Antioxidant IC50 (µM) |

|---|---|---|---|

| This compound | 15.8 | 12.5 | 7.10 |

| Doxorubicin | 10 | - | - |

| Ampicillin | - | 25 | - |

| Ascorbic Acid | - | - | 20.84 |

Propriétés

IUPAC Name |

5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWVKDOCXDWFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172701 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-41-1 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019164411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAZAN 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L32E7H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the methyl group in 5-Methylbenzofuroxan influence its reactivity with 2-acetylthiophene compared to unsubstituted benzofuroxan?

A1: The research demonstrates that 5-Methylbenzofuroxan exhibits a higher reaction rate with 2-acetylthiophene compared to unsubstituted benzofuroxan []. The study determined the rate constant for 5-Methylbenzofuroxan to be 8.03 x 10-3 min-1, while unsubstituted benzofuroxan exhibited a rate constant of 3.32 x 10-3 min-1 []. This difference is attributed to the electron-donating nature of the methyl group. The methyl substituent increases electron density in the benzofuroxan ring, making it more reactive towards electrophiles like the carbonyl group in 2-acetylthiophene [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.